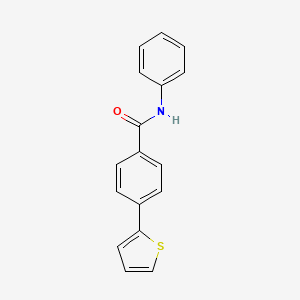

N-phenyl-4-(2-thienyl)benzenecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-4-thiophen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NOS/c19-17(18-15-5-2-1-3-6-15)14-10-8-13(9-11-14)16-7-4-12-20-16/h1-12H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJNSJHUIORACW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Phenyl 4 2 Thienyl Benzenecarboxamide

Retrosynthetic Analysis and Design of Synthetic Routes

Strategic Disconnections and Key Precursors

A retrosynthetic analysis of N-phenyl-4-(2-thienyl)benzenecarboxamide reveals two primary strategic disconnections. The most apparent disconnection is at the amide bond, leading to aniline (B41778) and 4-(2-thienyl)benzoic acid as the key precursors. This approach is favored due to the robustness and high efficiency of amide bond formation reactions.

A second disconnection can be made at the C-C bond between the phenyl and thienyl rings. This suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a 4-halobenzoic acid derivative and a 2-thienylboronic acid derivative. This route allows for the late-stage introduction of the thiophene (B33073) moiety.

Based on these disconnections, a convergent synthetic route is designed. The key precursors identified are:

Aniline: A readily available starting material.

4-(2-Thienyl)benzoic acid: This intermediate can be synthesized via a Suzuki-Miyaura cross-coupling reaction.

4-Bromobenzoic acid: A commercially available precursor for the Suzuki-Miyaura coupling.

2-Thienylboronic acid: A common reagent in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com

Considerations for Reaction Selectivity and Efficiency

The efficiency of the proposed synthetic route hinges on the selectivity and yield of the two key reactions: the Suzuki-Miyaura coupling and the amide bond formation.

For the Suzuki-Miyaura coupling , the choice of catalyst, base, and solvent is crucial for achieving high yields and minimizing side products. ntnu.no Palladium catalysts with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) or catalysts based on bulky, electron-rich phosphines like XPhos, are often effective for coupling heteroarylboronic acids. ntnu.no The choice of base is also critical to facilitate the transmetalation step without promoting undesired side reactions. Inorganic bases like potassium carbonate or sodium carbonate are commonly employed. mdpi.com

For the amide bond formation , several methods can be considered. The direct coupling of 4-(2-thienyl)benzoic acid and aniline using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) is a widely used and efficient method. nih.gov An alternative is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with aniline. ucl.ac.uknih.gov This two-step procedure can be very effective, particularly for less reactive anilines. researchgate.net

Optimized Synthetic Protocols for this compound

Multistep Synthesis Procedures

An optimized two-step synthesis for this compound is outlined below:

Step 1: Synthesis of 4-(2-thienyl)benzoic acid via Suzuki-Miyaura Coupling

In this step, 4-bromobenzoic acid is coupled with 2-thienylboronic acid in the presence of a palladium catalyst and a base.

Step 2: Synthesis of this compound via Amide Coupling

The 4-(2-thienyl)benzoic acid synthesized in the previous step is then coupled with aniline to form the final product. This can be achieved either through a direct coupling method or via an acyl chloride intermediate.

Reaction Conditions and Parameter Optimization

Optimization of reaction parameters is key to maximizing the yield and purity of the final product. The following tables provide representative optimized conditions for each synthetic step.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Aryl Halide | 4-Bromobenzoic acid |

| Boronic Acid | 2-Thienylboronic acid |

| Catalyst | Pd(PPh₃)₄ (3 mol%) |

| Base | K₂CO₃ (2 equivalents) |

| Solvent | Toluene/Water (4:1) |

| Temperature | 90 °C |

| Reaction Time | 12 hours |

Table 2: Optimized Conditions for Amide Coupling (Method A: Direct Coupling)

| Parameter | Condition |

| Carboxylic Acid | 4-(2-Thienyl)benzoic acid |

| Amine | Aniline |

| Coupling Reagent | EDC (1.2 equivalents) |

| Activator | HOBt (1.1 equivalents) |

| Base | N,N-Diisopropylethylamine (DIPEA) (2 equivalents) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 18 hours |

Table 3: Optimized Conditions for Amide Coupling (Method B: Via Acyl Chloride)

| Parameter | Condition |

| Carboxylic Acid | 4-(2-Thienyl)benzoic acid |

| Chlorinating Agent | Thionyl chloride (1.5 equivalents) |

| Solvent (Acyl Chloride Formation) | Toluene |

| Temperature (Acyl Chloride Formation) | 80 °C |

| Amine | Aniline |

| Base (Amidation) | Pyridine |

| Solvent (Amidation) | Dichloromethane (DCM) |

| Temperature (Amidation) | 0 °C to Room Temperature |

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. inovatus.es Several aspects of the synthesis of this compound can be optimized from a green chemistry perspective.

For the Suzuki-Miyaura coupling , the use of water as a solvent or co-solvent is a greener alternative to purely organic solvents. rsc.org The development of highly active and recyclable catalysts, such as palladium nanoparticles on a solid support, can reduce the amount of precious metal waste. mdpi.com Nickel-based catalysts are also being explored as a more sustainable alternative to palladium. nih.gov

In amide bond formation , direct catalytic amidation methods that avoid the use of stoichiometric activating reagents are highly desirable as they reduce waste. sigmaaldrich.com Boronic acid-catalyzed amidations are a promising green alternative. sigmaaldrich.com The use of safer, more environmentally benign solvents is also a key consideration. ucl.ac.uk Biocatalytic methods, employing enzymes for amide bond formation, represent an emerging and highly sustainable approach. rsc.org Electrosynthesis is another green route being explored for amide synthesis. rsc.org

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Preparation of this compound Analogues and Derivatives

The generation of analogues and derivatives of this compound is a key step in optimizing its properties. This is typically achieved through systematic structural modifications and the creation of compound libraries.

Structural diversification of the lead compound, this compound, allows for a comprehensive investigation of the chemical space surrounding the core scaffold. These strategies are crucial for identifying key structural motifs that influence the compound's biological activity and physicochemical properties. The primary points for diversification on the this compound scaffold include the N-phenyl ring, the central benzoyl moiety, and the 2-thienyl group.

Key diversification approaches include:

Substitution on the N-phenyl ring: The introduction of various substituents (e.g., alkyl, alkoxy, halogen, nitro groups) at different positions (ortho, meta, para) of the N-phenyl ring can significantly impact the compound's electronic and steric properties.

Bioisosteric replacement of the thienyl group: The thiophene ring can be replaced with other aromatic or heteroaromatic systems to explore the impact of different ring systems on activity. For instance, replacing the phenyl group with a thienyl group in some N-phenylcarboxamides has been studied to investigate the effects of bioisosteric replacement. nih.gov

Alterations to the amide linker: While less common, modifications to the amide bond itself, such as N-alkylation or replacement with a bioisosteric equivalent, can also be explored.

A systematic approach to these modifications allows for the development of a comprehensive SAR. For example, studies on other N-substituted benzamide (B126) derivatives have shown that the nature and position of substituents on the phenyl rings are critical to their biological activity. nih.govresearchgate.net

Table 1: Examples of Structural Diversification Strategies for this compound

| Modification Site | Type of Modification | Rationale |

|---|---|---|

| N-phenyl ring | Introduction of electron-donating or electron-withdrawing groups | To modulate electronic properties and potential hydrogen bonding interactions. |

| 4-(2-thienyl)benzoyl | Substitution with halogens or small alkyl groups | To probe steric and electronic effects on the core structure. |

To efficiently explore the SAR of this compound, the synthesis of a library of related compounds is often employed. Parallel synthesis techniques are commonly utilized to generate a diverse set of analogues in a time-efficient manner. nih.gov

The general synthetic route to this compound and its analogues involves the coupling of a carboxylic acid with an amine. For library synthesis, a common strategy is to react a single activated carboxylic acid with a diverse set of anilines, or conversely, to react a single aniline with a variety of activated carboxylic acids.

A typical synthetic approach would involve:

Synthesis of the 4-(2-thienyl)benzoic acid core: This can be achieved through a Suzuki coupling reaction between 4-bromobenzoic acid and 2-thienylboronic acid.

Activation of the carboxylic acid: The 4-(2-thienyl)benzoic acid is then activated, for example, by conversion to the corresponding acid chloride or by using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).

Amide bond formation: The activated carboxylic acid is then reacted with a library of substituted anilines to generate the desired this compound analogues.

This modular approach allows for the rapid generation of a large number of compounds for biological screening. nih.gov The synthesis of various N-substituted benzamide derivatives has been reported to follow similar synthetic strategies to create libraries for SAR studies. nih.govresearchgate.net

Table 2: Representative Library Synthesis Scheme for this compound Analogues

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 4-bromobenzoic acid, 2-thienylboronic acid | Pd catalyst, base, solvent | 4-(2-thienyl)benzoic acid |

| 2 | 4-(2-thienyl)benzoic acid | Oxalyl chloride or SOCl₂ | 4-(2-thienyl)benzoyl chloride |

Isolation and Purification Techniques for this compound and Analogues

The isolation and purification of this compound and its derivatives are critical to ensure the quality and reliability of subsequent biological and chemical studies. The choice of purification technique depends on the scale of the synthesis and the physicochemical properties of the target compound.

Commonly employed techniques include:

Crystallization: This is a widely used method for the purification of solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. Recrystallization from solvents like ethanol or ethyl acetate is often effective.

Column Chromatography: This is a versatile technique for the separation of compounds based on their differential adsorption to a stationary phase. Silica gel is a common stationary phase for the purification of carboxamide derivatives. The choice of eluent system is crucial for achieving good separation.

Preparative High-Performance Liquid Chromatography (HPLC): For the purification of small quantities of compounds or for the isolation of compounds from complex mixtures, preparative HPLC is a powerful tool. Mass-guided HPLC is particularly useful in library synthesis, where it allows for the direct isolation of the desired products based on their mass-to-charge ratio. nih.gov

The purity of the final compounds is typically assessed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and analytical HPLC.

Table 3: Comparison of Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Crystallization | Difference in solubility | Scalable, cost-effective | Not suitable for all compounds (oils, amorphous solids) |

| Column Chromatography | Differential adsorption | Versatile, applicable to a wide range of compounds | Can be time-consuming and require large volumes of solvent |

Biological Activities and Mechanistic Investigations of N Phenyl 4 2 Thienyl Benzenecarboxamide

In Vitro Biological Screening Platforms

No published studies were found that specifically investigated the in vitro biological activities of N-phenyl-4-(2-thienyl)benzenecarboxamide.

Enzyme Inhibition Assays

There is no available data on the inhibitory effects of this compound on any specific enzymes.

Receptor Binding Studies

Information regarding the binding affinity and selectivity of this compound for any biological receptors is not present in the current scientific literature.

Cellular Assays for Functional Responses (e.g., proliferation, apoptosis, cell cycle)

No studies have been published that describe the effects of this compound on cellular processes such as proliferation, apoptosis, or the cell cycle.

Antimicrobial Activity Evaluation (e.g., antibacterial, antifungal)

There are no reports detailing the evaluation of this compound for any potential antibacterial or antifungal properties.

Antiplatelet Activity Studies

The effects of this compound on platelet aggregation have not been investigated in any published research.

Identification of Molecular Targets and Pathways

As there are no studies on the biological activities of this compound, its molecular targets and the pathways through which it might exert any biological effects remain unknown.

Target Deconvolution Strategies

Identifying the specific molecular targets of this compound is a critical step in understanding its mechanism of action. Target deconvolution for novel compounds often employs a variety of modern techniques. nih.gov While specific studies on this compound are not extensively documented, the general approaches to identify the targets of such small molecules include affinity chromatography, where the compound is immobilized to a solid support to capture its binding partners from cell lysates. nih.gov Another approach involves creating photoreactive probes of the compound that can covalently cross-link to their targets upon photoactivation, allowing for subsequent identification by techniques like mass spectrometry. nih.gov Computational methods, such as molecular docking, can also be used to predict potential protein targets by simulating the binding of the compound to the known structures of various proteins.

Biochemical Pathway Analysis

Biochemical pathway analysis for compounds structurally related to this compound has provided insights into their biological effects. For instance, studies on N-thienylcarboxamide isomers have shown that they can act as inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the citric acid cycle. nih.gov The inhibition of SDH disrupts cellular respiration and energy production, leading to fungicidal effects. nih.gov

Another relevant area of investigation involves the kynurenine (B1673888) pathway, which is implicated in neurodegenerative diseases. Structurally similar molecules, such as N-(4-phenylthiazol-2-yl)benzenesulfonamides, have been identified as potent inhibitors of kynurenine 3-hydroxylase, an enzyme in this pathway. nih.gov Inhibition of this enzyme can lead to an increase in the neuroprotective metabolite kynurenic acid. nih.gov These findings suggest that this compound could potentially modulate key enzymatic pathways, a hypothesis that warrants further investigation.

Proteomic and Genomic Approaches to Elucidate Mechanisms

To gain a comprehensive understanding of the mechanisms of action, proteomic and genomic approaches are invaluable. nih.gov These methods allow for an unbiased, large-scale analysis of changes in protein and gene expression following treatment with a compound. For example, SILAC (Stable Isotope Labeling with Amino acids in Cell culture)-based proteomics can be used in conjunction with affinity pulldown assays to identify protein targets. nih.gov

Genomic sequencing of organisms that have developed resistance to a compound can also reveal its mechanism of action by identifying mutations in the target protein or related pathways. nih.gov While specific proteomic or genomic studies on this compound are not yet prevalent in the literature, these approaches represent a promising avenue for future research to uncover its molecular targets and affected pathways. The complexity of the cellular response, often involving multiple targets (polypharmacology), can be unraveled using these powerful techniques. nih.gov

Mechanistic Studies of Cellular Interactions

The cellular interactions of this compound and its analogs are fundamental to their biological effects. Research in this area focuses on how these compounds enter cells, where they localize, and how they influence cellular signaling, cell cycle, and apoptosis.

Investigations into Cellular Uptake and Localization

The efficiency of a compound's biological activity is often dependent on its ability to enter cells and reach its intracellular target. Studies on the cellular uptake of related small molecules have utilized various methods to track their localization. For instance, radiolabeled analogs, such as [3H]BTCP, a phencyclidine derivative with a thiophene (B33073) ring, have been used to visualize the localization of the compound in specific brain regions, indicating its interaction with dopamine (B1211576) uptake sites. nih.gov

Fluorescent microscopy is another powerful tool to study cellular uptake. By attaching a fluorescent tag to the molecule of interest, its movement across the cell membrane and its accumulation in specific organelles can be observed in real-time. Studies with other thiol-reactive compounds have shown that modifications to the chemical structure can significantly influence the efficiency of cellular uptake and the ultimate subcellular destination, such as the cytosol or the nucleus. rsc.org

Modulation of Intracellular Signaling Cascades

Once inside the cell, this compound and related compounds can modulate various intracellular signaling cascades. While direct evidence for this specific compound is limited, studies on other N-substituted benzamides provide a framework for potential mechanisms. For example, some benzamides have been shown to induce apoptosis through the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspase-9. nih.gov This suggests an interaction with the Bcl-2 family of proteins, which are key regulators of mitochondrial integrity.

Furthermore, the induction of p53, a tumor suppressor protein, has been observed in response to some N-substituted benzamides, indicating an activation of DNA damage response pathways. nih.gov However, the apoptotic effects of these compounds can also be p53-independent, suggesting the involvement of multiple signaling pathways. nih.gov

Cell Cycle Progression and Apoptotic Pathway Analysis

A significant body of research on structurally related benzamides and other aromatic amides has focused on their effects on cell cycle progression and apoptosis. N-substituted benzamides have been shown to induce a G2/M cell cycle block prior to the onset of apoptosis. nih.gov This cell cycle arrest is often associated with an accumulation of cells in the G2 and M phases of the cell cycle, which can be measured by flow cytometry. nih.gov

The induction of apoptosis is a common endpoint for many anticancer agents. For N-substituted benzamides, apoptosis is characterized by the activation of the caspase cascade. nih.gov The use of caspase inhibitors has demonstrated that caspase-9, an initiator caspase in the mitochondrial pathway, plays a crucial role. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 can inhibit this process, further confirming the involvement of the mitochondrial apoptotic pathway. nih.gov

Interactive Data Table: Effects of Related Benzamide (B126) Compounds on Cell Cycle and Apoptosis

| Compound Class | Cell Line | Effect on Cell Cycle | Apoptotic Pathway | Reference |

|---|---|---|---|---|

| N-substituted benzamides | 70Z/3 (murine pre-B) | G2/M arrest | Mitochondrial (Cytochrome c release, Caspase-9 activation) | nih.gov |

| N-substituted benzamides | HL60 (human promyelocytic) | G2/M arrest | Mitochondrial (p53-independent) | nih.gov |

| Phenylretinamides | Human bladder cancer cell lines | Altered cell cycle distribution | Induction of apoptosis | nih.gov |

Computational and Theoretical Studies of N Phenyl 4 2 Thienyl Benzenecarboxamide

Molecular Docking Simulations for Ligand-Target Interactions

There are no published studies detailing the molecular docking simulations of N-phenyl-4-(2-thienyl)benzenecarboxamide with any specific biological targets. Consequently, information regarding its potential binding affinities, interaction modes (such as hydrogen bonds, hydrophobic interactions, or pi-stacking), and preferred binding poses within a protein active site is not available. Data tables summarizing binding energies or inhibitory constants (Ki) cannot be generated.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

No molecular dynamics simulation studies for this compound have been reported. As a result, there is no data on the conformational flexibility of this molecule over time, either in a solvated environment or when bound to a biological target. Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and analyses of binding free energy, are absent from the scientific literature for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search for Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound yielded no results.

Descriptor Selection and Calculation

Without a QSAR study, there is no information on the selection and calculation of relevant molecular descriptors (e.g., topological, electronic, steric, or hydrophobic) that could correlate the structure of this compound with a particular biological activity.

Model Development and Validation

There are no developed or validated QSAR models in the literature for this compound. Therefore, no statistical data such as correlation coefficients (r²) or cross-validated correlation coefficients (q²) can be reported.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No peer-reviewed articles presenting Density Functional Theory (DFT) calculations for this compound were found. This means that fundamental electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, molecular electrostatic potential maps, and reactivity descriptors, have not been computationally determined and reported for this molecule.

Pharmacophore Modeling and Virtual Screening Strategies

There is no evidence of this compound being used to develop a pharmacophore model. Consequently, there are no reports on its key chemical features essential for biological activity or its use as a query in virtual screening campaigns to identify other potentially active molecules.

In Silico Prediction of Potential Biological Activities and Drugability

In silico methodologies, which utilize computer simulations, have become indispensable tools in the early phases of drug discovery for forecasting the pharmacological profiles of novel chemical entities. For the compound this compound, while specific comprehensive computational studies are not extensively documented in publicly available literature, it is standard practice to apply a battery of predictive models to assess its potential biological activities and drug-like properties. These computational evaluations are critical for identifying potential therapeutic applications and anticipating pharmacokinetic behaviors, thereby guiding further experimental research.

The predictive analyses for a compound like this compound would typically encompass the prediction of its biological activity spectrum and an evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, alongside an assessment of its conformity to established drug-likeness rules.

Predicted Biological Activity Spectrum

The potential biological activities of this compound can be predicted using software that correlates the chemical structure of a compound with known biological activities of structurally similar molecules. One such widely used tool is the Prediction of Activity Spectra for Substances (PASS). This program generates a list of potential biological activities, with each activity assigned a probability score, denoted as Pa (probability to be active) and Pi (probability to be inactive). Activities with a high Pa value are considered more likely.

For a molecule with the structural motifs of this compound, which incorporates a central benzamide (B126) core with phenyl and thienyl substitutions, the predicted activities could span a range of therapeutic areas. Based on the known activities of related N-phenylbenzamide and thienyl-containing compounds, potential activities might include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.com

Table 1: Illustrative Predicted Biological Activity Spectrum for this compound

| Predicted Biological Activity | Pa Score |

|---|---|

| Antineoplastic | 0.650 |

| Anti-inflammatory | 0.580 |

| Antibacterial | 0.520 |

| Antifungal | 0.490 |

| Kinase Inhibitor | 0.450 |

Note: The data in this table is hypothetical and serves as an example of the output from a PASS prediction. Actual values would be generated by specific software analysis.

Drugability and ADMET Profile

A crucial aspect of in silico evaluation is the assessment of a compound's "drugability," which includes its pharmacokinetic properties. This is often initiated by evaluating its compliance with Lipinski's Rule of Five, a set of guidelines used to determine if a compound is likely to be an orally active drug in humans. The rule states that an orally active drug should generally not violate more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

Following this initial assessment, a more detailed ADMET profile is typically predicted using various computational models. These predictions provide insights into how the compound might behave within a biological system.

Table 2: Predicted Physicochemical and ADMET Properties for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule |

| Log P | < 5 | Complies with Lipinski's Rule |

| ADMET Properties | ||

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier Permeability | Low | Less likely to cause CNS side effects |

| CYP450 2D6 Inhibitor | Non-inhibitor | Lower potential for drug-drug interactions |

| hERG I Inhibitor | Non-inhibitor | Low risk of cardiotoxicity |

| AMES Toxicity | Non-mutagenic | Low potential for carcinogenicity |

| Hepatotoxicity | Low risk | Low potential for liver damage |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be derived from specific ADMET prediction software.

Structure Activity Relationship Sar Studies and Rational Design of N Phenyl 4 2 Thienyl Benzenecarboxamide Analogues

Systematic Modification of the N-phenyl-4-(2-thienyl)benzenecarboxamide Scaffold

The this compound scaffold presents three primary regions for modification: the N-phenyl ring, the central carboxamide linker, and the 4-(2-thienyl)phenyl moiety. A systematic approach to modifying these regions allows for a comprehensive exploration of the chemical space and the development of a robust Structure-Activity Relationship (SAR).

The introduction of various substituents on the aromatic rings of the this compound scaffold is a fundamental strategy to probe the electronic and steric requirements for optimal biological activity. The nature, size, and position of these substituents can profoundly influence the compound's interaction with its biological target.

Research on analogous benzamide (B126) and carboxamide structures has shown that halogen substitutions can significantly enhance potency. nih.govmdpi.com For example, in a series of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives, halogen-substituted aniline (B41778) analogues were found to be the most active compounds. nih.gov The fungicidal activity of certain benzamides was also found to be superior when a fluorine atom was present on the benzene (B151609) ring. mdpi.com

Table 1: Hypothetical Effect of Substituents on the N-Phenyl Ring on Biological Activity This table illustrates a potential SAR based on common findings in medicinal chemistry, where R represents a substituent on the N-phenyl ring.

| Compound ID | R (Position) | Biological Activity (IC₅₀, nM) |

| 1a | H | 150 |

| 1b | 4-F | 75 |

| 1c | 4-Cl | 68 |

| 1d | 4-CH₃ | 120 |

| 1e | 4-OCH₃ | 135 |

| 1f | 4-CF₃ | 55 |

| 1g | 2-F | 90 |

| 1h | 3,4-diCl | 40 |

Bioisosteric Replacements

Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com In the context of this compound, several bioisosteric replacements can be considered.

The N-phenyl ring could be replaced with other aromatic heterocycles like pyridine, pyrimidine, or pyrazine (B50134) to introduce new hydrogen bonding vectors and alter solubility. Studies have shown that replacing a phenyl group with a pyridyl or thiophene (B33073) group can be a viable strategy. cambridgemedchemconsulting.com The thiophene ring itself is often considered a bioisostere of a phenyl ring. nih.gov Therefore, replacing the thiophene with other five-membered heterocycles such as furan (B31954) or pyrrole, or even a phenyl ring, could yield valuable SAR information.

Non-classical, saturated bioisosteres for the phenyl ring, such as bicyclo[1.1.1]pentane (BCP) or bicyclo[2.2.2]octane (BCO), have gained attention for their ability to improve physicochemical properties like solubility and lipophilicity while maintaining a similar spatial arrangement of substituents. nih.govenamine.net The amide linker (-CONH-) can also be replaced by bioisosteres like a thioamide (-CSNH-), a urea (B33335) (-NHCONH-), or a sulfonamide (-SO₂NH-) to explore different geometries and hydrogen bonding patterns. nih.gov

Table 2: Potential Bioisosteric Replacements for the Thiophene and Phenyl Moieties

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Thiophene | Furan, Pyrrole | Modulate electronics and hydrogen bonding capacity |

| Thiophene | Phenyl | Investigate the importance of the sulfur heteroatom |

| N-Phenyl | Pyridyl | Introduce hydrogen bond acceptor, alter pKa and solubility |

| N-Phenyl | Bicyclo[1.1.1]pentane | Improve solubility, reduce lipophilicity, explore novel chemical space nih.gov |

| Amide (-CONH-) | Thioamide (-CSNH-) | Alter electronic properties and hydrogen bonding geometry nih.gov |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Change geometry and introduce stronger hydrogen bond acceptor nih.gov |

Conformationally Restricted Analogues

The this compound molecule possesses significant conformational flexibility due to the rotation around several single bonds. This flexibility can be entropically unfavorable for binding to a biological target. Introducing conformational constraints can lock the molecule into a more bioactive conformation, potentially leading to a significant increase in potency and selectivity. mdpi.com

Strategies to create conformationally restricted analogues include introducing cyclic structures that bridge different parts of the molecule. For example, linking the central phenyl ring and the N-phenyl ring with an additional covalent bond could create a rigid, fused ring system. Another approach involves replacing flexible side chains with more rigid cyclic structures. Studies on benzamide analogues have successfully employed 2-phenylpyrroles as conformationally restricted scaffolds, leading to compounds with enhanced potency and improved in vivo properties. nih.govnih.gov This strategy reduces the number of accessible low-energy conformations, thereby pre-organizing the ligand for receptor binding.

Lead Optimization Strategies

Once a preliminary SAR is established, lead optimization strategies are employed to fine-tune the properties of the most promising compounds, transforming a "hit" or "lead" into a clinical candidate. This process involves a multiparameter optimization of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govnih.gov

Lead optimization is often an iterative process of incremental design and synthesis. Small, rational modifications are made to a lead compound based on existing SAR data and, where available, structural information from the biological target. Each new analogue is synthesized and tested, and the results feed back into the design of the next round of compounds. This cyclical process allows for a gradual improvement in the desired properties. For example, if a 4-fluoro substituent was found to be beneficial (as in Table 1), subsequent modifications might explore other halogens at that position or di-halogenated patterns to further enhance activity. nih.gov

Modern drug discovery emphasizes the simultaneous optimization of biological activity and physicochemical properties to ensure that a potent compound also has favorable drug-like characteristics. researchgate.net Property-based design principles guide the selection of modifications to improve properties such as solubility, permeability, metabolic stability, and lipophilicity (logP).

For example, while adding lipophilic groups might increase potency by enhancing hydrophobic interactions, it can also lead to poor solubility and increased metabolic clearance. Therefore, a balance must be struck. Replacing an aromatic ring with a saturated bioisostere like bicyclo[1.1.1]pentane is a strategy that can maintain or improve potency while simultaneously decreasing lipophilicity and increasing aqueous solubility. nih.gov

Table 3: Hypothetical Property Modulation of this compound Analogues This table illustrates how specific structural modifications might influence key physicochemical properties.

| Compound ID | Modification from Parent Scaffold | LogP (Calculated) | Aqueous Solubility | Metabolic Stability (t½, min) |

| Parent | N/A | 4.5 | Low | 25 |

| Analog A | Addition of 4-COOH on N-phenyl ring | 3.8 | High | 30 |

| Analog B | Replacement of N-phenyl with pyridyl | 3.9 | Moderate | 45 |

| Analog C | Replacement of N-phenyl with Bicyclo[1.1.1]pentane | 3.5 | Moderate-High | 60 |

| Analog D | Introduction of 3,4-diCl on N-phenyl ring | 5.3 | Very Low | 15 |

Through these systematic SAR studies and lead optimization strategies, the this compound scaffold can be rationally modified to produce analogues with superior biological and pharmacological profiles.

Elucidation of Key Structural Motifs for Potency and Selectivity

Without experimental data from SAR studies on a series of this compound analogues, it is not possible to identify the key structural motifs that are critical for its biological potency and selectivity. Such an analysis would require comparative data on how modifications to the phenyl ring, the thiophene ring, and the carboxamide linker affect the compound's activity.

Advanced Research Applications and Future Directions for N Phenyl 4 2 Thienyl Benzenecarboxamide

Development as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target. The development of N-phenyl-4-(2-thienyl)benzenecarboxamide and its analogues as chemical probes is an active area of investigation. The inherent structural rigidity and defined three-dimensional shape of the scaffold make it an attractive starting point for designing molecules with high affinity and selectivity for specific biological targets.

The utility of this scaffold is exemplified by the development of structurally related compounds for imaging neurodegenerative diseases. For instance, aza-fused tricyclic derivatives have been developed as Positron Emission Tomography (PET) tracers for imaging neurofibrillary tangles, a hallmark of Alzheimer's disease. One such tracer, [18F]FPND-4, demonstrated high affinity for Tau tangles (IC50 = 2.80 nM), desirable brain uptake, and minimal off-target binding, meeting the stringent requirements for a Tau-specific PET radiotracer nih.gov. This highlights the potential of the core structure within this compound to be adapted for creating high-fidelity tools for probing complex biological processes in vivo.

Integration into Multi-Targeting or Fragment-Based Drug Discovery Paradigms

Modern drug discovery has increasingly moved towards more sophisticated strategies like multi-target-directed ligands (MTDLs) and fragment-based drug discovery (FBDD) to tackle complex diseases.

Multi-Targeting Drug Discovery: Complex multifactorial diseases such as cancer and neurodegenerative disorders often require therapeutic intervention at multiple points in a disease pathway. The this compound scaffold is well-suited for the design of MTDLs. Its distinct phenyl and thienyl moieties can be independently functionalized to interact with different biological targets simultaneously. For example, research into Alzheimer's disease has focused on discovering dual-target ligands, such as triphenylphosphoranylidene derivatives designed to inhibit both acetylcholinesterase and the aggregation of β-amyloid nih.gov. The modular nature of the thienyl-benzenecarboxamide core allows for the rational design of such multi-functional molecules.

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method that begins with identifying small, low-complexity molecules ("fragments") that bind weakly to a target, and then growing or combining them into more potent lead compounds frontiersin.orgnih.gov. The core components of this compound—the phenyl, thienyl, and benzamide (B126) groups—are common constituents of fragment libraries researchgate.net. An FBDD campaign might identify these individual fragments binding in adjacent pockets of a target protein. Subsequent medicinal chemistry efforts could then link them to generate a larger, higher-affinity molecule like this compound frontiersin.org. This approach allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties nih.gov.

Exploration of Novel Therapeutic Areas (excluding human clinical trials)

Preclinical research has demonstrated the potential of the thienyl-carboxamide and N-aryl-carboxamide scaffolds across a diverse range of therapeutic areas beyond their initially explored applications. These studies, conducted in vitro and in cellular models, provide a foundation for future drug development.

Antiproliferative and Anticancer Activity: Thiophene (B33073) carboxamide derivatives have shown significant cytotoxic effects against multiple cancer cell lines, including melanoma (A375), colon cancer (HT-29), and breast cancer (MCF-7) nih.gov. One derivative, MB-D2, was particularly effective at inducing apoptosis and mitochondrial depolarization selectively in A375 cancer cells without affecting normal skin cells, indicating a favorable therapeutic window nih.gov. Furthermore, related N-aryl carboxamide derivatives have been found to inhibit the proliferation of pulmonary arterial smooth muscle cells, a key factor in pulmonary arterial hypertension researchgate.net.

Fungicidal Properties: Positional isomers of N-thienylcarboxamides have been synthesized and evaluated for their fungicidal activity. These compounds were found to act as succinate (B1194679) dehydrogenase inhibitors, a mechanism used by several commercial fungicides, demonstrating their potential in agriculture and crop protection nih.gov.

Anti-diabetic Potential: The versatility of the carboxamide scaffold is further highlighted by the design of novel N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as potent inhibitors of α-glucosidase nih.govresearchgate.netnih.gov. One such compound exhibited an inhibitory effect approximately 28 times stronger than the standard drug acarbose, identifying it as a promising candidate for the management of type 2 diabetes nih.gov.

| Therapeutic Area | Compound Class | Biological Target/Model | Key Finding | Reference |

|---|---|---|---|---|

| Anticancer | Thiophene carboxamide derivatives | A375, HT-29, MCF-7 cancer cell lines | Selective cytotoxicity and induction of apoptosis in cancer cells. | nih.gov |

| Antiproliferative | N-Aryl carboxamide derivatives | Pulmonary Artery Smooth Muscle Cells | Marked inhibition of cell proliferation. | researchgate.net |

| Fungicidal | N-thienylcarboxamide isomers | Succinate Dehydrogenase | Potent inhibition of the enzyme, leading to fungicidal activity. | nih.gov |

| Anti-diabetic | N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide | α-glucosidase | Superior inhibitory potency compared to the standard drug acarbose. | nih.gov |

Innovations in Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives typically relies on standard amide bond formation, most commonly by reacting an activated carboxylic acid (like an acyl chloride) with an appropriate aniline (B41778). However, significant innovations are being applied to streamline and improve this process.

High-Throughput Experimentation (HTE): In the context of FBDD, the rapid synthesis of numerous analogues is critical. Miniaturized HTE platforms are being used to quickly optimize reaction conditions for key bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, which are often used to construct the biaryl core of the scaffold rsc.org. This allows chemists to overcome challenges posed by complex, heteroatom-rich fragments and accelerate the design-synthesis-test cycle rsc.org.

Novel Catalytic Methods: Researchers are exploring new catalytic systems to improve efficiency and substrate scope. For instance, Lewis acids like titanium tetrachloride (TiCl4) and tin(IV) chloride (SnCl4) have been used to mediate the solvent-free synthesis of N-aryl benzamidines (a related class of compounds) from nitriles and amines, offering an alternative to traditional coupling methods researchgate.net.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by enabling rapid, data-driven decision-making.

Activity and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms such as Random Forest, Gradient Boosting, and Deep Neural Networks can predict the biological activity of novel compounds before they are synthesized semanticscholar.orgarxiv.org. These models learn from existing data to identify the structural features that correlate with desired (e.g., high potency) or undesired (e.g., toxicity) properties.

Generative Chemistry: Advanced AI models can go beyond prediction and generate entirely new molecular structures with optimized properties. A "scaffold decorator" model, for instance, could take the this compound core and propose novel substituents on the phenyl or thienyl rings to maximize binding affinity for a specific target nih.gov.

Accelerated Discovery with Advanced Architectures: Novel ML architectures are being developed to tackle the challenge of limited data. Models like CLAMP (Contrastive Language-molecule Pre-training) can understand textual descriptions of biological assays and predict molecular activity in a zero-shot or few-shot setting arxiv.org. This capability could allow researchers to rapidly screen the this compound scaffold against new biological targets for which little experimental data exists.

Challenges and Opportunities in the Translational Research of this compound

Translating a promising chemical scaffold from preclinical discovery to a potential therapeutic is a complex process fraught with challenges and opportunities.

Challenges:

Translational Gap: A significant challenge in drug development is the high attrition rate of compounds as they move from preclinical models to human studies. This is often due to the inability of animal models to fully replicate the complexity of human diseases nih.govnih.gov.

Pharmacokinetics and Metabolism: Achieving an optimal profile for absorption, distribution, metabolism, and excretion (ADME) is critical. The thiophene ring, while a valuable pharmacophore, can sometimes be a site of metabolic instability, which must be carefully assessed and potentially engineered out of lead compounds.

Selectivity and Off-Target Effects: Ensuring that a compound interacts selectively with its intended target is paramount to minimizing the risk of adverse effects. Extensive off-target screening is necessary to identify and mitigate these risks.

Opportunities:

Scaffold Versatility: The this compound scaffold is highly amenable to chemical modification. This allows for fine-tuning of its pharmacological and pharmacokinetic properties through systematic structure-activity relationship (SAR) studies.

AI-Driven Optimization: The integration of AI and ML offers a powerful opportunity to accelerate the optimization process. By predicting ADME/T properties, generating novel ideas for analogues, and prioritizing compounds for synthesis, AI can significantly reduce the time and cost of development nih.govsemanticscholar.org.

Addressing Unmet Needs: The adaptability of the scaffold for both FBDD and multi-target approaches makes it a valuable tool for tackling difficult-to-drug targets and complex diseases with high unmet medical needs nih.govfrontiersin.org. By leveraging modern discovery platforms, compounds based on this scaffold can be explored for novel therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing N-phenyl-4-(2-thienyl)benzenecarboxamide, and how can purity be ensured?

Answer: Synthesis typically involves coupling reactions between substituted benzoic acid derivatives and aromatic amines. For example:

- Step 1: Activation of the carboxylic acid group (e.g., using thionyl chloride or EDCl/HOBt) to form an acyl chloride or active ester.

- Step 2: Amidation with 2-thienyl-substituted aniline under controlled pH and temperature (e.g., 0–5°C, inert atmosphere).

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

- Purity validation: Thin-layer chromatography (TLC) for reaction monitoring, followed by NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) for structural confirmation .

Q. How is the structural integrity of this compound confirmed in experimental settings?

Answer:

- Spectroscopic techniques:

- NMR: <sup>1</sup>H NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, thienyl protons at δ 6.5–7.2 ppm).

- FT-IR: Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- X-ray crystallography: Resolves crystal packing and confirms stereoelectronic effects of the thienyl group .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under varying conditions?

Answer:

-

Design of Experiments (DoE): Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example:

Variable Range Tested Optimal Condition Temperature 0°C to 50°C 25°C Solvent DMF, THF, DCM THF Catalyst EDCl vs. DCC EDCl/HOBt -

Statistical analysis: Response surface methodology (RSM) identifies interactions between variables. Higher yields (>75%) are achieved in THF at 25°C with EDCl .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:

-

Cross-validation: Replicate assays (e.g., IC50 measurements) under standardized conditions (pH, cell lines).

-

Structural analogs: Compare activity trends in derivatives (e.g., substitution at the phenyl or thienyl group). For example:

Derivative Modification Biological Activity (IC50, μM) -NO2 at para position 12.5 (Anticancer) -OCH3 at meta position >50 (Inactive) -

Mechanistic studies: Use molecular docking to correlate activity with target binding affinity (e.g., kinase inhibition) .

Q. How can the mechanism of action (MOA) of this compound be elucidated in cancer models?

Answer:

- In vitro assays: Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in HeLa or MCF-7 cells.

- Target identification: Use affinity chromatography or thermal shift assays to isolate interacting proteins.

- Computational modeling: Molecular dynamics simulations predict binding modes with targets like EGFR or tubulin .

Q. What methodologies assess the stability of this compound under physiological conditions?

Answer:

- Accelerated stability studies: Expose the compound to pH 1–10 buffers at 37°C for 24–72 hours.

- Analytical monitoring: Use HPLC to quantify degradation products. Common degradation pathways include:

- Hydrolysis of the amide bond under acidic/basic conditions.

- Oxidation of the thienyl moiety (detected via LC-MS) .

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

Answer:

- Systematic substitution: Synthesize derivatives with variations at:

- Phenyl ring: Electron-withdrawing/donating groups (e.g., -Cl, -CF3, -OCH3).

- Thienyl group: Replace with furan or pyrrole rings.

- Bioactivity testing: Screen derivatives against panels of enzymes/cell lines to identify critical pharmacophores .

Q. What are the best practices for handling and storing this compound in the lab?

Answer:

- Storage: -20°C in amber vials under inert gas (N2 or Ar) to prevent oxidation.

- Handling: Use PPE (gloves, goggles) due to potential irritancy. Avoid prolonged exposure to light/moisture .

Q. How can researchers investigate synergistic effects of this compound with existing therapeutics?

Answer:

Q. What computational tools predict the physicochemical properties of this compound?

Answer:

- Software: Use ChemAxon or Schrödinger Suite to calculate:

- LogP (lipophilicity): ~3.2 (predicted).

- Solubility: <0.1 mg/mL in water (improve with co-solvents like DMSO).

- QSAR models: Relate structural descriptors (e.g., polar surface area, H-bond donors) to bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.